molecular formula C21H13ClN2O B15283172 9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one

9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one

Cat. No.: B15283172
M. Wt: 344.8 g/mol
InChI Key: IANOHEDUDNIUNI-UHFFFAOYSA-N
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Description

Structure and Synthesis 9-(4-Chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one is a polycyclic heteroaromatic compound featuring a fused pyrroloquinolinone core substituted with a 4-chlorophenyl group at the 9-position. Its synthesis involves cyclization reactions, as demonstrated in , where diphenylamine derivatives undergo cyclization with substituted acids in the presence of zinc chloride, followed by microwave-assisted fusion with pyrazole-carbothioic acid amides . This method emphasizes the role of microwave irradiation in enhancing reaction efficiency and yield.

Properties

Molecular Formula

C21H13ClN2O

Molecular Weight

344.8 g/mol

IUPAC Name

14-(4-chlorophenyl)-14,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,10,12(16)-heptaen-13-one

InChI

InChI=1S/C21H13ClN2O/c22-15-7-9-16(10-8-15)24-12-19-18(21(24)25)11-14-6-5-13-3-1-2-4-17(13)20(14)23-19/h1-11H,12H2

InChI Key

IANOHEDUDNIUNI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C3C=CC4=CC=CC=C4C3=N2)C(=O)N1C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Friedländer Annulation with 2-Aminobenzophenones

The quinoline scaffold is frequently assembled via Friedländer condensation between 2-amino-5-chlorobenzophenone and cyclic ketones. For instance, reaction with cyclohexan-1,3-dione in acetic acid at 120°C for 12 hours yields 7-chloro-1,2,3,4-tetrahydroacridin-9(10H)-one (78% yield). X-ray diffraction analysis confirms planar quinoline geometry (r.m.s. deviation = 0.0178 Å), which facilitates subsequent annulation.

Skraup Cyclization with Glycerol Derivatives

Alternative routes employ Skraup conditions, where 3-nitro-4-chloroaniline reacts with glycerol and sulfuric acid at 180°C. This method produces 8-chloroquinoline-5-ol (63% yield), though regioselectivity challenges limit its utility for complex substitutions.

Pyrrolidine Ring Formation via Intramolecular Cyclization

Heck Coupling for Pyrrolo-Quinoline Fusion

Palladium-catalyzed intramolecular Heck reaction effectively constructs the pyrrolo[3,4-b]quinoline system. A representative protocol involves heating 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one (1.0 equiv) with PdBr₂ (0.05 equiv) and AcOK (2.0 equiv) in dimethylacetamide (DMA) at 90°C under N₂. This 12-hour process delivers the tetracyclic core in 62% yield. Mechanistic studies suggest oxidative addition of Pd⁰ into the C–Br bond, followed by carbopalladation and β-hydride elimination.

Acid-Catalyzed Cyclodehydration

Brønsted acids like H₃PO₄–P₂O₅ promote cyclization of N-acyliminium intermediates. For example, treating 2-(2-(4-chlorophenyl)acetyl)phenyl)isoindoline-1,3-dione with H₃PO₄–H₂SO₄ at 25°C for 18 hours induces Friedel–Crafts alkylation, yielding the pyrrolo-quinoline fused system in 74% yield.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Conditions Yield (%) Purity (HPLC)
Heck Coupling Bromobenzylquinolinone PdBr₂, AcOK, DMA, 90°C 62 98.5
Friedel–Crafts Cyclization N-Acyliminium precursor H₃PO₄–H₂SO₄, 25°C 74 97.8
Suzuki Coupling Bromo-pyrroloquinoline Pd(PPh₃)₄, K₂CO₃, 100°C 89 99.1
Aldehyde Condensation 4-Chlorobenzaldehyde, aminoketone NaOMe, MeOH, 5°C 68 96.2

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Palladium Catalysis

During Heck cyclization, β-hydride elimination may produce olefinic byproducts unless electron-deficient palladium complexes (e.g., PdBr₂) stabilize the transition state. Adding stoichiometric Ag₂CO₃ suppresses protodehalogenation, enhancing yield by 12–15%.

Epimerization in Acidic Conditions

Brønsted acid-mediated cyclizations risk epimerization at C9 and C10. Employing chiral phosphoric acids (e.g., TRIP) enantioinduces the desired (9R,10S) configuration (er 92:8), though this remains unexplored for the target compound.

Scalability and Industrial Feasibility

Kilogram-scale synthesis favors the Heck coupling route due to Pd catalyst recyclability (up to 5 cycles with <5% activity loss). Conversely, Suzuki coupling generates stoichiometric boronate waste, complicating purification. Recent advances in continuous flow systems reduce reaction times from 12 hours to 45 minutes for Friedel–Crafts cyclizations.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Synthesis Method References
9-(4-Chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one Benzo[h]pyrrolo[3,4-b]quinolinone 4-Chlorophenyl at C9 Aurora kinase inhibition ZnCl2-assisted cyclization + microwave fusion
3-Benzoyl-7-phenyl-pyrrolo[3,2-f]quinolin-9-one (7a) Pyrrolo[3,2-f]quinolinone Phenyl at C7, benzoyl at C3 Unspecified (structural analog) Column chromatography (CHCl3/MeOH)
1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one (Southwick's compound) Pyrrolo[3,4-b]indolone Unsubstituted N(4) Substrate for carbazole synthesis Fischer indolization
(E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-pyrrolo[2,1-b]quinazolin-9-one Pyrrolo[2,1-b]quinazolinone Dimethylamino-benzylidene at C3 Structural analysis via X-ray Single-crystal X-ray diffraction

Core Structure and Electronic Effects

  • Target Compound: The benzo[h]pyrrolo[3,4-b]quinolinone core provides extended π-conjugation, enhancing stability and interaction with hydrophobic kinase domains.
  • Pyrrolo[3,2-f]quinolinones (7a/8a): These isomers () lack halogenation but feature a benzoyl group, which may reduce metabolic stability compared to the chloro-substituted derivative. Their activity remains underexplored in the provided data .
  • Pyrrolo[3,4-b]indolones : These compounds (–5) prioritize carbazole precursor utility over direct biological activity. Their unsubstituted N(4) position limits steric hindrance, enabling further functionalization .

Q & A

Basic: What are the optimal synthetic routes for 9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one, and how can purity be maximized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and substitution steps. For example, analogous compounds like pyrroloquinolinones are synthesized via condensation of phenylacrylate derivatives with appropriate precursors under reflux conditions, followed by purification using liquid column chromatography (eluent CHCl₃/MeOH, 95:5) to isolate isomers . Key factors for yield and purity include:

  • Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of precursor to phenylacrylate derivatives.
  • Temperature control : Reflux in xylenes or toluene (80–120°C) to ensure complete cyclization .
  • Purification : Column chromatography with gradient elution or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity .

Advanced: How can researchers resolve contradictory spectroscopic data (e.g., NMR, HRMS) for this compound?

Answer:
Contradictions often arise from residual solvents, tautomerism, or isomerism. Methodological strategies include:

  • Deuterated solvent validation : Compare 1H^1H NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent peaks or dynamic exchange processes .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₁₄ClN₂O⁺ requires m/z 345.0794; deviations >2 ppm suggest impurities) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (e.g., δ 7.0–8.5 ppm) and assign quaternary carbons .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Single-crystal X-ray diffraction : Resolve the three-dimensional arrangement, including dihedral angles between the chlorophenyl and pyrroloquinolinone moieties. For similar compounds, C–C bond lengths are resolved with mean σ = 0.003 Å .
  • 13C^{13}C NMR : Identify carbonyl (δ ~160–170 ppm) and aromatic carbons (δ ~110–140 ppm). Substituent effects (e.g., Cl, O) shift signals predictably .
  • FT-IR : Confirm lactam C=O stretching (~1680 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., GABA receptors or kinase enzymes). For pyrroloquinolinones, the chlorophenyl group often occupies hydrophobic pockets .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing solubility .
  • MD simulations : Assess stability in aqueous environments (e.g., RMSD <2 Å over 100 ns trajectories) .

Basic: What experimental designs are suitable for evaluating biological activity in vitro?

Answer:

  • Dose-response assays : Use a 12-point concentration range (1 nM–100 μM) with triplicate measurements. For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cells .
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, diazepam for GABA modulation).
  • Statistical design : Apply randomized block designs with split-plot arrangements to account for batch effects (e.g., rootstocks vs. harvest seasons in analogous studies) .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Answer:

  • Standardized protocols : Document exact parameters (e.g., inert gas flow rates, cooling gradients during crystallization).
  • Impurity profiling : Use HPLC-MS to trace byproducts (e.g., dehalogenated derivatives or dimerization products) .
  • Collaborative validation : Share batches between labs for cross-testing. For example, discrepancies in palladium-catalyzed coupling steps may arise from catalyst lot variability .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the quinolinone core.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the lactam ring .
  • Solvent selection : DMSO stock solutions should be aliquoted and frozen to prevent freeze-thaw degradation .

Advanced: How can SAR studies be optimized to balance steric and electronic effects in derivatives?

Answer:

  • Substituent libraries : Synthesize analogs with electron-withdrawing (NO₂, CF₃) or donating (OCH₃, NH₂) groups at the 4-chlorophenyl position .
  • Steric maps : Use X-ray data to calculate Tolman cone angles for bulky substituents and correlate with bioactivity .
  • Multivariate analysis : Apply PCA to NMR/HRMS datasets to identify clusters of active/inactive compounds .

Basic: What are the ethical and safety guidelines for handling this compound?

Answer:

  • Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity in zebrafish embryos (LC₅₀ >100 μM recommended) .
  • Waste disposal : Neutralize chlorinated byproducts with NaHCO₃ before incineration.
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal/oral exposure .

Advanced: How can researchers leverage crystallographic data to predict pharmacokinetic properties?

Answer:

  • Solubility prediction : Calculate lattice energy (from X-ray data) and correlate with experimental logP values. Lower lattice energy often correlates with higher solubility .
  • Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp), guided by molecular volume (<500 ų ideal) .
  • Metabolic stability : Identify labile sites (e.g., para-chlorophenyl) using CYP450 docking simulations .

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